3-(Benzyloxy)benzylmagnesium chloride, 0.25 M in 2-MeTHF

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

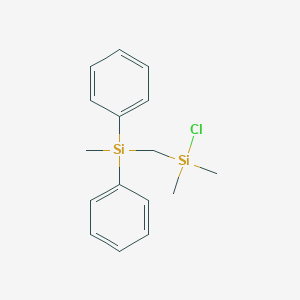

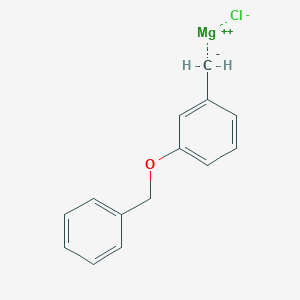

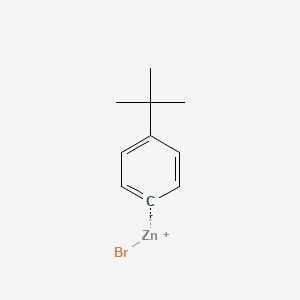

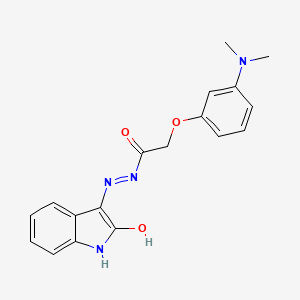

3-(Benzyloxy)benzylmagnesium chloride is a Grignard reagent . It is a solution with a concentration of 0.25 M in 2-MeTHF . The molecular formula is C14H13ClMgO .

Molecular Structure Analysis

The molecular structure of 3-(Benzyloxy)benzylmagnesium chloride is represented by the linear formula H3COC6H4CH2MgCl . The molecular weight is 180.91 .Chemical Reactions Analysis

As a Grignard reagent, 3-(Benzyloxy)benzylmagnesium chloride is typically used in Grignard reactions . These reactions are a common method for forming carbon-carbon bonds, and they involve the reaction of Grignard reagents with a variety of carbon-based electrophiles.Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(Benzyloxy)benzylmagnesium chloride include a boiling point of 65 °C and a density of 0.904 g/mL at 25 °C . It is stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación

3-(Benzyloxy)benzylmagnesium chloride, 0.25 M in 2-MeTHF is used in various scientific research applications. It is used in the synthesis of heterocyclic compounds, such as pyridines, quinolines, and indoles. It is also used in the synthesis of various organic compounds, including alkenes, alkynes, and amines. In addition, it is used in the synthesis of polymers, catalysts, and pharmaceuticals.

Mecanismo De Acción

Target of Action

3-(Benzyloxy)benzylmagnesium chloride is a type of Grignard reagent . Grignard reagents are organomagnesium compounds that are widely used in organic chemistry for carbon-carbon bond formation . The primary targets of this compound are electrophilic carbon atoms in organic molecules .

Mode of Action

The mode of action of 3-(Benzyloxy)benzylmagnesium chloride involves nucleophilic attack on electrophilic carbon atoms . The benzylic position of the molecule is particularly reactive due to the adjacent aromatic ring . This reactivity allows the compound to participate in a variety of reactions, including Suzuki-Miyaura cross-coupling .

Biochemical Pathways

In the context of Suzuki-Miyaura cross-coupling, 3-(Benzyloxy)benzylmagnesium chloride can react with organoboron compounds to form new carbon-carbon bonds . This reaction is a key step in many synthetic pathways, leading to the formation of a wide range of organic compounds .

Pharmacokinetics

As a Grignard reagent, 3-(Benzyloxy)benzylmagnesium chloride is typically used in a laboratory setting rather than in a biological contextIt’s important to note that grignard reagents are generally sensitive to moisture and air, requiring careful handling and storage .

Result of Action

The result of the action of 3-(Benzyloxy)benzylmagnesium chloride is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, depending on the other reactants and conditions used .

Action Environment

The action of 3-(Benzyloxy)benzylmagnesium chloride is highly dependent on the reaction environment. As a Grignard reagent, it is sensitive to moisture and air, and it typically requires an inert atmosphere (such as nitrogen or argon) and anhydrous conditions . The temperature and solvent used can also significantly influence the reaction .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The main advantage of using 3-(Benzyloxy)benzylmagnesium chloride, 0.25 M in 2-MeTHF in laboratory experiments is that it is relatively easy to use and is relatively inexpensive. It is also relatively safe to use and is not toxic. However, it is not suitable for use in the synthesis of compounds that require high temperatures or long reaction times.

Direcciones Futuras

For the use of 3-(Benzyloxy)benzylmagnesium chloride, 0.25 M in 2-MeTHF include the development of new synthetic methods for the synthesis of heterocyclic compounds, the development of new catalysts for organic synthesis, and the development of new pharmaceuticals. In addition, it may be possible to use this reagent in the synthesis of polymers, nanomaterials, and other materials. Finally, it may be possible to use this reagent in the development of new analytical techniques for the analysis of organic compounds.

Métodos De Síntesis

3-(Benzyloxy)benzylmagnesium chloride, 0.25 M in 2-MeTHF is synthesized via a Grignard reaction. The Grignard reaction involves the addition of a Grignard reagent, such as 3-(Benzyloxy)benzylmagnesium chloride, to an aldehyde or ketone. The reaction is typically conducted in an inert atmosphere such as a glove box or Schlenk line. The reaction is typically performed at room temperature and is often followed by a quenching step with an acid such as acetic acid or hydrochloric acid.

Safety and Hazards

3-(Benzyloxy)benzylmagnesium chloride is classified as a dangerous substance. It is flammable, harmful if swallowed, and toxic if inhaled . It can cause skin irritation, serious eye damage, and may cause an allergic skin reaction . It is also classified as a carcinogen and may cause genetic defects . It should be handled with care, using protective gloves, protective clothing, eye protection, and face protection .

Propiedades

IUPAC Name |

magnesium;1-methanidyl-3-phenylmethoxybenzene;chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13O.ClH.Mg/c1-12-6-5-9-14(10-12)15-11-13-7-3-2-4-8-13;;/h2-10H,1,11H2;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKTRPXUJNFCUPS-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]C1=CC(=CC=C1)OCC2=CC=CC=C2.[Mg+2].[Cl-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClMgO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzyl 7-oxo-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B6360296.png)

![2-Chloromethyl-4,6-dimethoxy-[1,3,5]triazine](/img/structure/B6360342.png)